4-Cyclopropyl-2-fluoro-1-nitrobenzene
Overview
Description
4-Cyclopropyl-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropyl-2-fluoro-1-nitrobenzene typically involves the reaction of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate with cyclopropylboronic acid in the presence of a palladium catalyst and cesium carbonate . The reaction is carried out in a mixture of dichloromethane, water, and toluene at 90°C under an inert atmosphere for 2.5 hours. The product is then purified using flash column chromatography .
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles in the presence of a base such as potassium carbonate.
Scientific Research Applications
4-Cyclopropyl-2-fluoro-1-nitrobenzene is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can form strong hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Cyclopropyl-2-fluoro-1-nitrobenzene can be compared with other similar compounds such as:
4-Cyclopropyl-1-fluoro-2-nitrobenzene: This compound has a similar structure but with different positions of the substituents.
4-Cyclopropyl-2-chloro-1-nitrobenzene: The fluorine atom is replaced by a chlorine atom, which can affect the compound’s reactivity and biological activity.
4-Cyclopropyl-2-fluoro-1-aminobenzene: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
4-cyclopropyl-2-fluoro-1-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSWCQVIQTYTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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